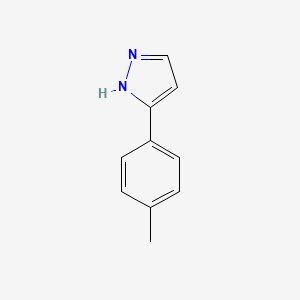

3-(p-Tolyl)-1H-pyrazole

Übersicht

Beschreibung

3-(p-Tolyl)-1H-pyrazole is a compound that belongs to the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The presence of the p-tolyl group, which is a phenyl ring with a methyl substituent at the para position, influences the chemical and physical properties of the molecule. While the specific compound 3-(p-Tolyl)-1H-pyrazole is not directly synthesized or analyzed in the provided papers, they do offer insights into related pyrazole derivatives and their properties.

Synthesis Analysis

The synthesis of 3-amino 1H-pyrazoles, which are structurally related to 3-(p-Tolyl)-1H-pyrazole, has been efficiently achieved by reacting β-keto nitriles with hydrazines. This reaction is catalyzed by p-toluene sulphonic acid and utilizes polyethylene glycol-400 as a recyclable reaction medium, resulting in excellent yields of the desired pyrazoles . This method could potentially be adapted for the synthesis of 3-(p-Tolyl)-1H-pyrazole by choosing appropriate starting materials and conditions.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of a biologically important molecule, 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, have been explored theoretically. This molecule, while not identical, shares a pyrazole core with 3-(p-Tolyl)-1H-pyrazole. Electronic structure calculations, including Hartree Fock and density functional theory methods, have been used to determine optimized geometrical parameters, molecular electrostatic potentials, and HOMO–LUMO gaps. The small HOMO–LUMO energy gap suggests high chemical reactivity and intramolecular charge transfer . These findings could provide a basis for understanding the electronic properties of 3-(p-Tolyl)-1H-pyrazole.

Chemical Reactions Analysis

Although not directly related to 3-(p-Tolyl)-1H-pyrazole, the multicomponent transformation of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been described. This synthesis is electro-catalyzed using the electrogenerated anion of ethanol as the base and is performed in a green medium. The reaction involves a one-pot, three-component condensation process at room temperature . This study highlights the versatility of pyrazole derivatives in chemical reactions and the potential for green chemistry approaches in their synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(p-Tolyl)-1H-pyrazole can be inferred from the studies on related compounds. The efficient synthesis of 3-amino 1H-pyrazoles suggests that similar conditions could be used to synthesize 3-(p-Tolyl)-1H-pyrazole with good yields and purity . The theoretical exploration of the molecular structure of a related pyrazole derivative indicates that 3-(p-Tolyl)-1H-pyrazole may also exhibit high chemical reactivity and potential for charge transfer within the molecule . The electro-catalyzed synthesis of pyrazole derivatives demonstrates the potential for environmentally friendly methods to be applied to the synthesis of 3-(p-Tolyl)-1H-pyrazole .

Wissenschaftliche Forschungsanwendungen

Structural and Conformational Analysis

3-(p-Tolyl)-1H-pyrazole derivatives exhibit distinct structural features. For instance, a study of a related pyrazole derivative showed specific dihedral angles between the central pyrazole ring and the attached phenyl and p-tolyl rings, indicating a non-planar configuration (Abdel‐Aziz et al., 2012). This structural characteristic can influence the chemical properties and potential applications of these compounds in various fields.

Synthesis and Chemical Properties

The synthesis and modification of 3-(p-Tolyl)-1H-pyrazole compounds have been extensively studied. For example, an efficient synthesis of 3-amino 1H-pyrazoles using p-toluene sulphonic acid has been developed, demonstrating the versatility of these compounds in chemical synthesis (Suryakiran et al., 2007). Additionally, conformational studies and NBO analysis of related pyrazole derivatives reveal insights into their electronic structure, which is crucial for understanding their reactivity and potential applications (Channar et al., 2019).

Biological and Pharmacological Potential

Pyrazole derivatives, including those related to 3-(p-Tolyl)-1H-pyrazole, have shown potential in biological and pharmacological applications. For instance, certain pyrazole fused heterocyclic derivatives have demonstrated significant anti-viral activities (Han et al., 2015). This highlights the potential of 3-(p-Tolyl)-1H-pyrazole compounds in the development of new therapeutic agents.

Applications in Material Science

The utility of pyrazoline derivatives, closely related to 3-(p-Tolyl)-1H-pyrazole, in corrosion inhibition for mild steel in acidic media has been demonstrated. This suggests potential applications in material science and engineering (Lgaz et al., 2018).

Structural Chemistry

Crystal structure studies of pyrazole derivatives provide valuable information on their molecular geometry, which is important for understanding their chemical behavior and potential applications in various fields (Adam et al., 2015).

Wirkmechanismus

Target of Action

Pyrazole derivatives are known to bind with high affinity to multiple receptors , which suggests that 3-(p-Tolyl)-1H-pyrazole may also interact with various biological targets.

Mode of Action

It’s known that pyrazole derivatives exhibit a wide range of biological activities . For instance, some pyrazole derivatives have been reported to show potent cytotoxicity against various cancer cell lines . This suggests that 3-(p-Tolyl)-1H-pyrazole might interact with its targets, leading to changes at the molecular and cellular level.

Biochemical Pathways

Given the broad biological activities of pyrazole derivatives , it’s plausible that this compound could influence multiple biochemical pathways, leading to diverse downstream effects.

Result of Action

Some pyrazole derivatives have been reported to exhibit cytotoxic effects against various cancer cell lines , suggesting that 3-(p-Tolyl)-1H-pyrazole might also exert similar effects.

Eigenschaften

IUPAC Name |

5-(4-methylphenyl)-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-8-2-4-9(5-3-8)10-6-7-11-12-10/h2-7H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOMXXXBTALQTAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70369333 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methylphenyl)-1H-pyrazole | |

CAS RN |

59843-75-3 | |

| Record name | 5-(4-Methylphenyl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70369333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic approaches for 5-p-Tolyl-1H-pyrazole derivatives?

A1: The provided research articles highlight two main synthetic approaches:

- Reaction of N-monosubstituted hydrazones with nitroolefins: This method allows for the regioselective synthesis of 1,3,5-trisubstituted pyrazoles, with 5-p-Tolyl-1H-pyrazole being a potential product depending on the starting materials used. []

- Formation of pyrazole-chalcones via Claisen-Schmidt condensation: This approach utilizes 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde as a starting material, reacting it with acetophenone to yield novel pyrazole-chalcone derivatives. []

Q2: What are the structural features of 5-p-Tolyl-1H-pyrazole derivatives revealed by X-ray crystallography?

A2: Crystallographic studies of 5-p-Tolyl-1H-pyrazole derivatives reveal key structural information:

- Dihedral angles: In various derivatives, the pyrazole ring exhibits specific dihedral angles with the attached phenyl and tolyl rings, influencing the overall molecular conformation. For instance, in ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate, these angles are 12.93° and 69.38°, respectively. []

- Intermolecular interactions: Compounds like the novel pyrazole chalcone derived from 1-phenyl-3-p-tolyl-1H-pyrazole-4-carbaldehyde display hydrogen bonding (C–H···O) and π-π interactions, contributing to the crystal packing and potentially influencing physicochemical properties. []

Q3: Have any biological activities been reported for 5-p-Tolyl-1H-pyrazole derivatives?

A3: Yes, several studies suggest potential applications for these compounds:

- Antimicrobial activity: Pyrazole-containing 2,4-disubstituted oxazol-5-ones, which can incorporate the 5-p-Tolyl-1H-pyrazole moiety, have shown promising in vitro antibacterial and antifungal activities. Notably, compounds with electron-withdrawing groups exhibited enhanced potency. []

- Antimalarial potential: Although less potent than the reference drug chloroquine phosphate, certain thienyl and phenyl pyrazoline derivatives incorporating the 5-p-Tolyl-1H-pyrazole core showed moderate antimalarial activity against Plasmodium berghei in mice. []

Q4: How does the structure of 5-p-Tolyl-1H-pyrazole derivatives influence their metabolic stability?

A4: Research on [18F]-labeled celecoxib derivatives, structurally related to 5-p-Tolyl-1H-pyrazole, provides insights into metabolic stability:

- Deuteration effect: Replacing hydrogen with deuterium in the fluoromethyl side chain ([D2,18F]5a) led to increased metabolic stability in vivo compared to the non-deuterated counterpart ([18F]5a). This suggests that deuteration could be a viable strategy to improve the pharmacokinetic profile of similar compounds. []

- Side chain modification: Replacing the fluoromethyl group with a fluoroethyl group ([18F]5b) resulted in decreased bone accumulation of 18F-activity compared to the shorter side chain analogs, highlighting the impact of structural modifications on biodistribution. []

Q5: What analytical techniques are commonly employed to study 5-p-Tolyl-1H-pyrazole derivatives?

A5: A range of analytical methods are used for characterization and quantification:

- Spectroscopic techniques: FTIR, 1H NMR, and mass spectrometry are routinely used to confirm the structure and purity of synthesized compounds. [, , ]

- Chromatographic methods: UPLC-MS/MS proves valuable for identifying and characterizing metabolites generated from in vitro and in vivo studies. []

- Elemental microanalysis: This technique verifies the elemental composition of the synthesized compounds, ensuring their purity and correct structure. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Azepan-1-yl)phenyl]ethan-1-one](/img/structure/B1271814.png)